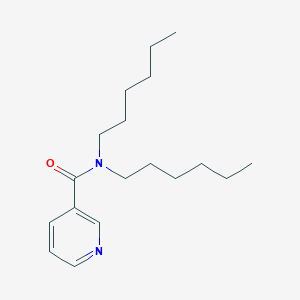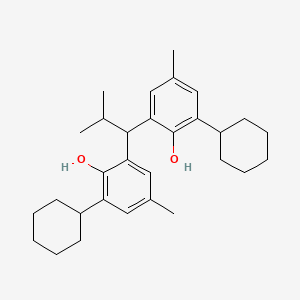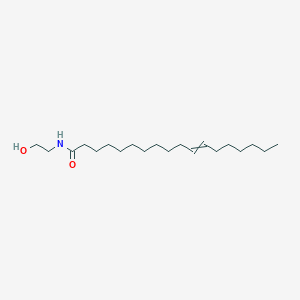
1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea is a synthetic organic compound characterized by the presence of a dibrominated furanone ring and a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea typically involves the reaction of 3,4-dibromo-5-hydroxyfuran-2(5H)-one with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Stage 1: Preparation of sodium ethoxide solution by carefully adding sodium to ethanol at 55°C.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea undergoes various chemical reactions, including:
Substitution Reactions: The dibromo groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The furanone ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the furanone ring.
Aplicaciones Científicas De Investigación
1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure.
Materials Science: Possible applications in the development of new materials with specific properties.
Biological Studies: Investigation of its effects on biological systems, including its potential as an antimicrobial or anticancer agent.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea involves its interaction with specific molecular targets. The dibromo groups and the furanone ring play a crucial role in its activity. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparación Con Compuestos Similares
3,4-Dibromo-5-hydroxyfuran-2(5H)-one: A precursor in the synthesis of 1-(3,4-Dibromo-5-oxo-2,5-dihydrofuran-2-yl)-3-phenylurea.
Phenylurea Derivatives: Compounds with similar urea moieties but different substituents on the phenyl ring.
Uniqueness: this compound is unique due to the presence of both the dibrominated furanone ring and the phenylurea moiety.
Propiedades
Número CAS |
126801-20-5 |
|---|---|
Fórmula molecular |
C11H8Br2N2O3 |
Peso molecular |
376.00 g/mol |
Nombre IUPAC |
1-(3,4-dibromo-5-oxo-2H-furan-2-yl)-3-phenylurea |
InChI |
InChI=1S/C11H8Br2N2O3/c12-7-8(13)10(16)18-9(7)15-11(17)14-6-4-2-1-3-5-6/h1-5,9H,(H2,14,15,17) |
Clave InChI |
ALYFSEUVPAQSFA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)NC2C(=C(C(=O)O2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



phosphanium perchlorate](/img/structure/B14270729.png)
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
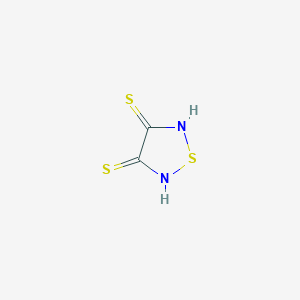
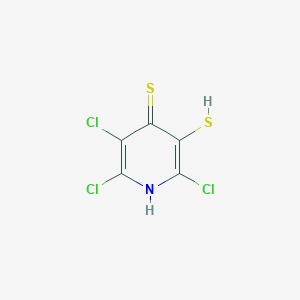

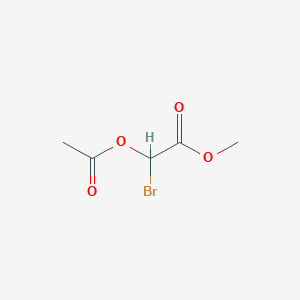

![2-[2-(6-Chloropyridazin-3-yl)hydrazinylidene]pentanedioic acid](/img/structure/B14270778.png)
![2-(Benzyloxy)-3-[(2-methyloctadecyl)oxy]propan-1-OL](/img/structure/B14270787.png)
